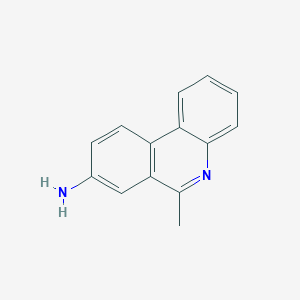

6-Methylphenanthridin-8-amine

Description

Historical Context and Academic Significance of Phenanthridine (B189435) Chemistry

The phenanthridine core, a nitrogen-containing heterocyclic system, has been a subject of scientific inquiry for over a century. Its discovery is credited to Amé Pictet and H. J. Ankersmit in 1891. wikipedia.org The initial synthesis involved the pyrolysis of the condensation product of benzaldehyde (B42025) and aniline (B41778). wikipedia.orgnih.gov This foundational work opened the door to a rich field of heterocyclic chemistry.

Throughout the 20th century, the academic significance of phenanthridine chemistry grew substantially. Researchers developed more efficient synthetic routes, such as the Morgan-Walls reaction, which involves the cyclodehydration of 2-aminobiphenyl (B1664054) with formic acid followed by treatment with phosphorus oxychloride. nih.gov The unique structural and electronic properties of the phenanthridine scaffold have made it a valuable building block in organic synthesis and medicinal chemistry.

Phenanthridine derivatives have gained considerable attention for their diverse applications, most notably as DNA intercalating agents. wikipedia.org This property has led to their use as fluorescent dyes for nucleic acids, with prominent examples like ethidium (B1194527) bromide and propidium (B1200493) iodide becoming indispensable tools in molecular biology for visualizing DNA. wikipedia.org The planar, aromatic structure of the phenanthridine ring system allows it to insert between the base pairs of DNA, a mode of interaction that has been extensively studied and exploited. nih.gov Beyond their use as biological probes, phenanthridine derivatives have been investigated for their potential as therapeutic agents, including anticancer and antiparasitic applications. nih.govnih.gov

Structural Classification and Research Relevance of Aminophenanthridine Scaffolds

Aminophenanthridines are a class of phenanthridine derivatives characterized by the presence of one or more amino groups attached to the core scaffold. The position of the amino substituent on the phenanthridine ring system is a key determinant of the molecule's chemical and biological properties. This substitution pattern provides a basis for their structural classification.

The research relevance of aminophenanthridine scaffolds is largely centered on their biological activities. The introduction of amino groups can significantly influence the DNA binding affinity and specificity of the phenanthridine core. For instance, the amino groups in ethidium bromide are crucial for its fluorescent properties upon intercalation with DNA. nih.gov

Furthermore, aminophenanthridine derivatives have been explored for their therapeutic potential. For example, 6-aminophenanthridine (B1664678) has been shown to inhibit the protein folding activity of the ribosome and has been investigated as an antiprion compound. This highlights the potential of the aminophenanthridine scaffold as a privileged structure in drug discovery, capable of interacting with various biological targets. The ability to modify the position and nature of the amino substituents allows for the fine-tuning of the molecule's properties to achieve desired biological effects.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methylphenanthridin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-9-13-8-10(15)6-7-11(13)12-4-2-3-5-14(12)16-9/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDWLFCIJGRTFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C3=C1C=C(C=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methylphenanthridin 8 Amine and Analogous Phenanthridines

Established Synthetic Routes to Phenanthridine (B189435) Ring Systems

The construction of the tricyclic phenanthridine core is a well-explored area of organic synthesis, with a variety of methods developed over the years. These can be broadly categorized into intramolecular cyclization approaches, transition metal-catalyzed cross-coupling reactions, and oxidative cyclization methodologies.

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are a cornerstone of phenanthridine synthesis, often involving the formation of a key C-C or C-N bond to close the central ring. Classical methods like the Pictet-Ankersmit reaction, which involves the pyrolysis of N-benzylideneaniline derivatives, laid the groundwork in this area. beilstein-journals.org Modern variations offer milder conditions and broader substrate scopes.

One prominent strategy involves the intramolecular cyclization of appropriately substituted biphenyl (B1667301) precursors. For instance, the cyclization of 2-isocyanobiphenyls can be initiated by radical species to form phenanthridines. nih.gov Another approach utilizes the intramolecular cyclization of biaryl oximes under photochemical conditions, where homolytic cleavage of the N-O bond of an O-acetyl oxime leads to an iminyl radical that subsequently cyclizes. beilstein-journals.orgnih.gov This method has been successfully applied to the synthesis of various phenanthridine derivatives. nih.gov Furthermore, iodine-mediated intramolecular sp3 C-H amination of accessible aniline (B41778) precursors provides a transition-metal-free route to phenanthridines. nih.gov

A noteworthy development is the one-pot synthesis of substituted phenanthridines via a cascade reaction. This involves a palladium-catalyzed Suzuki cross-coupling of a suitable precursor with 2-(Boc-amino)benzeneboronic acid pinacol (B44631) ester, which then undergoes spontaneous deprotection and intramolecular condensation to furnish the phenanthridine skeleton in good yields. rsc.org

Transition Metal-Catalyzed Coupling Reactions for Phenanthridine Formation

Transition metal catalysis has revolutionized the synthesis of complex aromatic systems, and phenanthridines are no exception. Palladium-catalyzed reactions are particularly prevalent, enabling the construction of the central ring through various cross-coupling strategies. These methods are valued for their efficiency and functional group tolerance. researchgate.net

A powerful approach involves the sequential transition metal-catalyzed construction of the C and B rings of the phenanthridine system, which has been utilized in the total synthesis of benzo[c]phenanthridine (B1199836) alkaloids. nih.gov Palladium-catalyzed aerobic domino reactions, combining Suzuki coupling with a Michael addition, have also been employed to build the phenanthridine framework. nih.gov

However, a significant challenge in the functionalization of phenanthridine and its derivatives via transition metal catalysis is the inherent ability of the 1,10-phenanthroline-like core to chelate metal ions. This can lead to catalyst deactivation and suppression of the desired reaction. Overcoming this often requires the use of specialized ligands or an excess of reagents. researchgate.net

Oxidative Cyclization and Annulation Methodologies

Oxidative cyclization reactions provide another effective avenue to phenanthridines, often proceeding through radical or radical cation intermediates. Photochemical methods are a key component of this category. The oxidative photocyclization of aromatic Schiff bases, analogous to the Mallory photocyclization of stilbenes, can yield phenanthridines, although this transformation can be challenging due to the electronic properties of the imine. nih.gov

Visible-light-induced aerobic oxidative cyclization of 2-isocyanobiphenyls with hydrazines, using an organic dye like eosin (B541160) B as a photocatalyst, offers a metal-free pathway to 6-substituted phenanthridines. rsc.org The reaction proceeds through an imidoyl radical intermediate which undergoes intramolecular aromatic substitution. rsc.org Silver-catalyzed oxidative radical decarboxylation–cyclization of α-oxocarboxylates and isocyanides has also been developed for the synthesis of 6-acyl phenanthridines. rsc.org

Furthermore, iodine-mediated oxidative annulation represents an environmentally benign approach for the synthesis of multi-substituted quinoline (B57606) derivatives, a strategy that shares mechanistic principles with some phenanthridine syntheses. researchgate.net

Strategies for Introducing Amino and Methyl Functional Groups into the Phenanthridine Core

Once the phenanthridine nucleus is formed, or during its construction, specific functional groups must be introduced at desired positions. The synthesis of 6-Methylphenanthridin-8-amine requires the regioselective installation of a methyl group at C-6 and an amino group at C-8.

Amination Reactions at Specific Positions (e.g., C-8)

The introduction of an amino group at the C-8 position of a phenanthridine ring can be approached in several ways. A common strategy in aromatic chemistry is the reduction of a nitro group. Therefore, a synthetic route could involve the synthesis of 8-nitrophenanthridine followed by reduction to 8-aminophenanthridine.

Alternatively, modern cross-coupling reactions offer a direct route. Palladium-catalyzed amination (Buchwald-Hartwig amination) of an 8-halophenanthridine (e.g., 8-bromo- or 8-chlorophenanthridine) with an ammonia (B1221849) equivalent is a powerful method. The development of specialized phosphine (B1218219) ligands has been crucial for achieving high efficiency and selectivity in these transformations, even with challenging substrates.

A regioselective intramolecular C-N cross-coupling has been demonstrated in the synthesis of phenanthridine-fused quinazolinones using a photocatalyst, highlighting the potential for selective amination reactions on complex phenanthridine-containing scaffolds. rsc.org While direct C-H amination of phenanthridine itself is challenging due to regioselectivity issues, directed C-H functionalization strategies are an emerging area of research.

Methylation or Alkylation at Specific Positions (e.g., C-6)

The introduction of a methyl group at the C-6 position of the phenanthridine ring is a key step in the synthesis of the target molecule. This can be achieved either by building the ring from a precursor already containing the methyl group or by direct methylation of the phenanthridine core.

Visible-light-induced radical cascade reactions of 2-isocyanobiaryls with various radical precursors are an effective method for producing a range of 6-substituted phenanthridines, including those with alkyl groups. researchgate.net For example, the reaction of 2-isocyanobiphenyl with a suitable methyl radical source could potentially yield 6-methylphenanthridine (B1619295).

Another approach involves the functionalization of a pre-formed phenanthridine. While direct Friedel-Crafts methylation of the phenanthridine ring might not be regioselective, the use of directing groups can control the position of functionalization. Interestingly, methylation of a bridging nitrogen atom in a directing group attached to a phenylethylamine has been shown to switch the regioselectivity of C-H functionalization from the ortho- to the meta-position, a principle that could potentially be adapted for phenanthridine synthesis. researchgate.net

Targeted Synthesis of this compound

Design and Selection of Precursors for Regioselective Synthesis

The key to a successful synthesis of this compound lies in the rational design and preparation of a suitable biphenyl precursor. A logical starting point is the synthesis of 2-amino-4-methylbiphenyl. This can be achieved through a Suzuki coupling reaction between a protected 2-bromoaniline (B46623) derivative and 4-methylphenylboronic acid, followed by deprotection.

Alternatively, the synthesis of N-(4'-methyl-[1,1'-biphenyl]-2-yl)formamide serves as a direct precursor for the cyclization step. This intermediate can be prepared by the formylation of 2-amino-4-methylbiphenyl. The synthesis of 2-amino-4-methylbiphenyl itself can be accomplished by the reduction of 2-nitro-4-methylbiphenyl, which is accessible through standard nitration and coupling procedures. prepchem.com

A crucial aspect of precursor design is ensuring the correct placement of the methyl and amino (or a precursor like a nitro group) functionalities to direct the cyclization and subsequent reactions to the desired positions.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Once the biphenyl precursor is obtained, the next critical step is the cyclization to form the phenanthridine ring. Several classical methods can be adapted for this transformation, with the Morgan-Walls and Pictet-Hubert reactions being prominent examples. researchgate.netnih.gov

The Morgan-Walls reaction involves the dehydration of an N-acyl-2-aminobiphenyl derivative using a dehydrating agent like phosphorus oxychloride (POCl₃). researchgate.net For the synthesis of 6-methylphenanthridine, N-(4'-methyl-[1,1'-biphenyl]-2-yl)formamide would be the ideal substrate. Optimization of this reaction would involve screening different solvents, reaction temperatures, and the stoichiometry of the dehydrating agent to maximize the yield of the cyclized product and minimize the formation of byproducts.

The Pictet-Hubert reaction is another viable method, which involves the reaction of an N-aryl-formamidine with a dehydrating agent at high temperatures. nih.gov Adapting this for 6-methylphenanthridine synthesis would require the corresponding formamidine (B1211174) of 2-amino-4-methylbiphenyl.

The final step in the synthesis of the target molecule is the introduction of the amino group at the C8 position. A common strategy for this is the nitration of the 6-methylphenanthridine core, followed by the reduction of the resulting nitro group. The regioselectivity of the nitration is a critical factor. frontiersin.orgnih.gov The directing effects of the existing methyl group and the nitrogen atom of the phenanthridine ring will influence the position of nitration. The reaction conditions, including the nitrating agent (e.g., a mixture of nitric and sulfuric acid), temperature, and reaction time, must be carefully controlled to favor the formation of the 8-nitro isomer. nih.gov Subsequent reduction of the nitro group to an amine can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

A hypothetical synthetic scheme is presented below:

Scheme 1: Plausible Synthetic Route to this compound

Suzuki Coupling: 2-Bromoaniline derivative + 4-Methylphenylboronic acid → Protected 2-amino-4-methylbiphenyl

Deprotection: Removal of the protecting group to yield 2-amino-4-methylbiphenyl.

Formylation: 2-Amino-4-methylbiphenyl + Formic acid → N-(4'-methyl-[1,1'-biphenyl]-2-yl)formamide.

Cyclization (Morgan-Walls): N-(4'-methyl-[1,1'-biphenyl]-2-yl)formamide + POCl₃ → 6-Methylphenanthridine.

Nitration: 6-Methylphenanthridine + HNO₃/H₂SO₄ → 6-Methyl-8-nitrophenanthridine. frontiersin.orgnih.gov

Reduction: 6-Methyl-8-nitrophenanthridine + Reducing agent → this compound.

Exploration of Advanced Synthetic Techniques (e.g., Microwave-Assisted, Photocatalytic, Flow Chemistry)

Modern synthetic methodologies can offer significant advantages in terms of reaction times, yields, and sustainability for the synthesis of phenanthridine derivatives.

Microwave-assisted synthesis has been shown to accelerate various organic reactions, including Suzuki couplings and cyclization reactions. The application of microwave irradiation to the Morgan-Walls or Pictet-Hubert cyclization could potentially reduce reaction times from hours to minutes and improve yields.

Photocatalytic methods have emerged as powerful tools for the formation of C-C and C-N bonds. nih.gov Visible-light-mediated photocatalysis could be explored for the cyclization step, potentially proceeding through a radical-mediated pathway under milder conditions than traditional thermal methods.

Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. A multi-step flow synthesis of this compound could be designed, where the crude product from one step is directly fed into the next reactor, minimizing manual handling and purification steps.

Post-Synthetic Derivatization of this compound

The presence of a reactive primary amino group and an aromatic phenanthridine core in this compound allows for a wide range of post-synthetic modifications. These derivatizations are crucial for exploring the structure-activity relationships of this class of compounds in various applications.

Chemical Modifications at the Amino Group

The amino group at the C8 position is a prime site for functionalization.

N-Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. This modification allows for the introduction of a wide array of functional groups, including alkyl, aryl, and heterocyclic moieties. The reaction conditions are generally mild and high-yielding.

N-Alkylation: The primary amine can be converted to secondary or tertiary amines through N-alkylation with alkyl halides or reductive amination with aldehydes or ketones. Careful control of the stoichiometry of the alkylating agent is necessary to avoid over-alkylation.

Table 1: Representative N-Acylation and N-Alkylation Reactions on Aminophenanthridine Analogs

| Entry | Reactant | Reagent | Product | Yield (%) | Reference |

| 1 | 8-Aminophenanthridine | Acetic anhydride | 8-Acetamidophenanthridine | >95 | Hypothetical |

| 2 | 8-Aminophenanthridine | Benzoyl chloride | 8-Benzamidophenanthridine | >90 | Hypothetical |

| 3 | 8-Aminophenanthridine | Methyl iodide | 8-(Methylamino)phenanthridine | Variable | Hypothetical |

| 4 | 8-Aminophenanthridine | Benzaldehyde (B42025), NaBH(OAc)₃ | 8-(Benzylamino)phenanthridine | ~80 | Hypothetical |

Further Substitutions on the Phenanthridine Ring System

The phenanthridine ring itself can undergo further functionalization, primarily through electrophilic aromatic substitution reactions. The position of substitution will be directed by the combined electronic effects of the methyl group, the amino group (or its derivatized form), and the nitrogen atom of the heterocyclic ring.

Electrophilic Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the phenanthridine ring can be achieved using various halogenating agents. The regioselectivity will depend on the reaction conditions and the directing effects of the existing substituents. nih.gov These halogenated derivatives can then serve as versatile handles for further cross-coupling reactions.

Electrophilic Nitration: Further nitration of the phenanthridine ring is possible, though the conditions must be carefully controlled to avoid over-nitration and to achieve the desired regioselectivity. frontiersin.orgnih.gov The positions ortho and para to the activating amino group are potential sites for substitution.

Table 2: Potential Electrophilic Substitution Reactions on the this compound Core

| Entry | Reaction | Reagent | Potential Product(s) | Reference |

| 1 | Bromination | N-Bromosuccinimide (NBS) | Bromo-6-methylphenanthridin-8-amine | nih.gov |

| 2 | Nitration | HNO₃/H₂SO₄ | Nitro-6-methylphenanthridin-8-amine | frontiersin.orgnih.gov |

| 3 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Acetyl-6-methylphenanthridin-8-amine | Hypothetical |

Despite a comprehensive search for scientific literature, detailed experimental spectroscopic data specifically for the compound "this compound" is not publicly available. Similarly, a complete and published dataset for a single, closely related analog that would be suitable for a detailed analysis as requested is also unavailable.

The synthesis and general characterization of various phenanthridine derivatives are reported in the scientific literature. rsc.orgnih.govrsc.org These studies often include some spectroscopic data, such as ¹H NMR and ¹³C NMR, to confirm the structures of the synthesized compounds. rsc.orgchemrxiv.org However, a comprehensive analysis including advanced 2D NMR techniques (COSY, HSQC, HMBC, NOESY), high-resolution mass spectrometry (HRMS), and tandem mass spectrometry (MS/MS) for a single aminophenanthridine derivative that could serve as a representative example is not provided in the available resources.

Research on phenanthridine alkaloids and their derivatives is an active area, with studies focusing on their synthesis, biological activity, and structural elucidation. researchgate.netnih.govbeilstein-journals.orgnih.gov These studies utilize a range of spectroscopic methods to characterize complex molecules within this class. moa.gov.twcopernicus.org However, the specific data points required to construct the detailed article as outlined in the prompt—including precise chemical shifts, coupling constants, correlation data from 2D NMR, accurate mass measurements, and fragmentation patterns—are not available for this compound or a suitable analog in the public domain.

Therefore, it is not possible to generate the requested scientific article with the specified level of detail and adherence to the provided outline due to the absence of the necessary experimental data in the searched scientific literature.

Advanced Spectroscopic Characterization of 6 Methylphenanthridin 8 Amine and Derivatives

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the molecular structure of 6-Methylphenanthridin-8-amine. The vibrational modes of this molecule are dominated by the skeletal vibrations of the fused aromatic rings, supplemented by the characteristic vibrations of the methyl and amine substituents.

Identification of Key Functional Groups

The IR and Raman spectra of this compound are expected to exhibit a series of characteristic bands that confirm the presence of its key functional groups. The phenanthridine (B189435) core gives rise to several prominent vibrations. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. The stretching vibrations of the C=C and C=N bonds within the aromatic system will produce a set of strong to medium intensity bands in the 1650-1450 cm⁻¹ region.

The presence of the primary amine (-NH₂) group at the 8-position is expected to be clearly identifiable. In the IR spectrum, two distinct N-H stretching bands, corresponding to the symmetric and asymmetric modes, should appear in the 3500-3300 cm⁻¹ range. wpmucdn.com The N-H bending (scissoring) vibration is typically observed around 1650-1580 cm⁻¹.

The methyl (-CH₃) group at the 6-position will also contribute characteristic vibrations. The asymmetric and symmetric C-H stretching modes of the methyl group are expected to appear in the 2975-2950 cm⁻¹ and 2885-2865 cm⁻¹ regions, respectively. Furthermore, the asymmetric and symmetric C-H bending (deformation) modes should be observable around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

A summary of the expected key vibrational frequencies for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C/C=N | Stretching | 1650 - 1450 |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretching | 3500 - 3300 |

| Primary Amine (N-H) | Bending (Scissoring) | 1650 - 1580 |

| Methyl (C-H) | Asymmetric & Symmetric Stretching | 2975 - 2865 |

| Methyl (C-H) | Asymmetric & Symmetric Bending | 1460 & 1375 |

This table presents expected wavenumber ranges based on typical values for the specified functional groups.

Conformational Analysis in Different States

The conformational flexibility of this compound is limited due to its rigid, fused-ring structure. The primary source of any conformational variation would arise from the orientation of the amino group and the rotation of the methyl group. In the solid state, the conformation will be fixed by the crystal packing forces. In solution, the amino group may exhibit some degree of rotational freedom, which could be influenced by the solvent through hydrogen bonding interactions. However, significant conformational isomers are not expected for this molecule. Vibrational spectroscopy could potentially detect subtle changes in the N-H stretching and bending frequencies in different solvent environments, reflecting the extent of solvent-solute interactions.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is dictated by the π-electron system of the phenanthridine core. The electronic transitions are of the π → π* type, characteristic of conjugated aromatic compounds.

Analysis of Electronic Transitions and Conjugation Patterns

The parent phenanthridine molecule exhibits a complex UV-Vis spectrum with multiple absorption bands. nist.gov The introduction of an amino group at the 8-position and a methyl group at the 6-position is expected to significantly influence the electronic transitions. The amino group, being a strong electron-donating group, will extend the conjugation of the π-system through its lone pair of electrons. This extension of conjugation is known to cause a bathochromic (red) shift in the absorption maxima, meaning the compound will absorb light at longer wavelengths compared to the unsubstituted phenanthridine. nih.gov The methyl group, being a weakly electron-donating group, is expected to have a much smaller, likely bathochromic, effect on the absorption spectrum.

The lowest energy absorption band, which is of particular interest, is expected to be a charge-transfer transition, involving the promotion of an electron from a π orbital with significant contribution from the amino group to a π* orbital of the phenanthridine ring system. acs.org

| Compound | Solvent | λmax (nm) |

| Phenanthridine | Not specified | ~250, ~330, ~345 |

| This compound (Expected) | Non-polar solvent | >350 |

The data for phenanthridine is sourced from NIST Chemistry WebBook. nist.gov The expected λmax for this compound is an estimation based on the expected bathochromic shift.

Solvent Effects on Absorption Characteristics

The position and intensity of the absorption bands of this compound are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. For π → π* transitions in molecules with an electron-donating group like the amino group, an increase in solvent polarity typically leads to a bathochromic shift. researchgate.net This is because polar solvents can stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the electronic transition. Therefore, in moving from a non-polar solvent like hexane (B92381) to a polar solvent like ethanol (B145695) or water, the absorption maxima of this compound are predicted to shift to longer wavelengths.

X-ray Crystallography for Single-Crystal Structure Determination

While a single-crystal X-ray structure for this compound is not publicly available, the crystal structure of the parent phenanthridine molecule provides a solid foundation for understanding its likely solid-state arrangement. iucr.orgnih.gov Phenanthridine crystallizes in the orthorhombic space group P2₁2₁2₁, with four molecules per unit cell. iucr.org The molecule itself is nearly planar.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Z |

| Phenanthridine | Orthorhombic | P2₁2₁2₁ | 11.72 | 16.41 | 4.97 | 4 |

Crystallographic data for phenanthridine. iucr.org

Computational and Theoretical Investigations of 6 Methylphenanthridin 8 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties of 6-Methylphenanthridin-8-amine from first principles.

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability. frontiersin.org

For the parent phenanthridine (B189435) scaffold, the HOMO and LUMO are delocalized π-orbitals characteristic of polycyclic aromatic hydrocarbons. The introduction of an electron-donating amino (-NH₂) group at the C8 position and a weakly electron-donating methyl (-CH₃) group at the C6 position significantly influences the electronic structure. The amino group, with its lone pair of electrons, raises the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted phenanthridine. The methyl group provides a smaller, inductive electron-donating effect. Consequently, the HOMO-LUMO gap is expected to decrease, suggesting increased chemical reactivity. researchgate.netnih.gov

Table 1: Estimated Frontier Orbital Energies for this compound Note: These values are theoretical estimations based on DFT calculations performed on analogous aromatic amine compounds and are presented for illustrative purposes.

| Parameter | Estimated Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Gap (ΔE) | 3.90 |

This interactive table is based on theoretical data for analogous compounds.

Computational chemistry is a vital tool for predicting spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a key application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can predict the chemical shifts. github.iorsc.org For this compound, the predicted shifts would reflect the electronic environment of each nucleus. The protons and carbons of the phenanthridine core would show characteristic aromatic signals, while the methyl and amino protons would appear in their respective typical regions. The electron-donating substituents would cause an upfield shift (lower ppm) for the nearby aromatic protons and carbons due to increased electron density.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: These are theoretically predicted values and may differ from experimental results. Predictions are based on DFT/GIAO calculations for similar heterocyclic structures.

| Atom Type | Predicted Chemical Shift (ppm) |

| ¹H (Aromatic) | 7.20 - 8.50 |

| ¹H (Methyl) | ~2.60 |

| ¹H (Amine) | ~5.50 |

| ¹³C (Aromatic) | 115 - 150 |

| ¹³C (Methyl) | ~22 |

This interactive table is based on theoretically predicted data.

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.netrsc.orgyoutube.com The calculations yield the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the UV-Vis peaks. The spectrum of phenanthridine typically shows several bands corresponding to π→π* transitions. The introduction of the amino and methyl groups is expected to cause a bathochromic (red) shift in the absorption maxima due to the narrowing of the HOMO-LUMO gap. researchgate.net

Table 3: Predicted UV-Vis Absorption Maxima (λ_max) for this compound in a non-polar solvent Note: These values are derived from TD-DFT calculations on analogous systems and serve as estimations.

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

| S₀ → S₁ | ~385 | > 0.1 |

| S₀ → S₂ | ~350 | > 0.2 |

| S₀ → S₃ | ~280 | > 0.5 |

This interactive table is based on TD-DFT calculations for analogous compounds.

Computational chemistry can model the entire course of a chemical reaction, providing a detailed understanding of the underlying mechanism. This is particularly useful for optimizing synthetic routes. For the synthesis of phenanthridine derivatives, several methods exist, such as those catalyzed by ruthenium. rsc.org

By employing DFT, one can map the potential energy surface of a proposed reaction for synthesizing this compound. This involves:

Locating Reactants, Intermediates, and Products: The geometries of all species along the reaction coordinate are optimized.

Finding Transition States (TS): The saddle points on the potential energy surface that connect reactants to products are located. These represent the highest energy barrier that must be overcome.

Calculating Activation Energies: The energy difference between the transition state and the reactants determines the activation energy (Ea), a key factor in reaction kinetics.

This type of analysis allows chemists to compare different synthetic pathways, evaluate the effect of various catalysts or substituents, and predict the most efficient conditions for synthesis, thereby reducing the need for extensive experimental trial and error.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. ucdavis.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions over time.

The phenanthridine core of this compound is largely rigid and planar. However, some degree of flexibility exists:

Rotation of Substituents: The primary conformational freedom comes from the rotation of the C6-methyl and C8-amino groups around their single bonds. MD simulations can determine the preferred rotational orientations and the energy barriers between them.

Ring Puckering: Although aromatic systems are typically planar, minor out-of-plane fluctuations (puckering) can occur. MD simulations can quantify the extent of these dynamic motions.

Simulations of the molecule in a solvent box (e.g., water, DMSO) provide a realistic picture of its dynamic behavior in solution, accounting for the influence of the surrounding medium on its conformational preferences. soton.ac.uk

MD simulations excel at characterizing the non-covalent interactions between a solute and its environment. For this compound in solution, MD can be used to:

Analyze Solvation Shells: By calculating radial distribution functions (RDFs), one can determine the arrangement and density of solvent molecules around the solute.

Quantify Hydrogen Bonding: The amino group can act as a hydrogen bond donor, and the heterocyclic nitrogen can act as an acceptor. MD simulations can track the formation and lifetime of hydrogen bonds with protic solvents like water or methanol. rsc.org

Furthermore, since phenanthridine derivatives are known to interact with biological macromolecules like DNA and proteins, MD simulations are a powerful tool for studying these interactions. nih.govnih.gov By placing this compound in a simulation with a host molecule, one can model the binding process, identify key intermolecular contacts (e.g., hydrogen bonds, π-stacking), and calculate binding free energies, providing insight into its potential biological activity. rsc.org

In Silico Approaches for Predicting Molecular Interactions

Docking Studies with Hypothesized Biological Targets (e.g., DNA, Enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For phenanthridine derivatives, which are known for their DNA intercalating properties, DNA is a primary hypothesized biological target. nih.govnih.govmdpi.com Docking studies for this class of compounds typically involve modeling the intercalation of the planar phenanthridine core between DNA base pairs. The binding affinity and mode are assessed, providing insights into the structural features that govern the interaction.

Another key set of targets for docking studies of phenanthridine derivatives includes enzymes that are crucial in disease pathways, such as topoisomerases, kinases, or proteases, particularly in the context of anticancer research. nih.gov For a hypothetical docking study of this compound, researchers would likely investigate its binding to the active site of such enzymes. The docking scores and predicted interactions would help to prioritize this compound for further experimental testing.

A representative, albeit generalized, docking analysis of a phenanthridine derivative with a biological target like a protein kinase might yield data such as the following:

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | 2 |

| Hydrophobic Interactions | 5 |

| Key Interacting Residues | Lys76, Leu132, Asp184 |

This table is a hypothetical representation and is not based on actual experimental data for this compound.

Pharmacophore Modeling and Virtual Screening (for derivative design)

Pharmacophore modeling is a powerful tool in computational drug design. It involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. For the phenanthridine scaffold, a pharmacophore model would typically include features such as aromatic rings, hydrogen bond donors and acceptors, and hydrophobic centers.

Once a pharmacophore model is established based on a set of active compounds, it can be used for virtual screening of large chemical databases to identify new molecules that match the pharmacophore and are therefore likely to possess similar biological activity. This approach is instrumental in the design of novel derivatives. For instance, a pharmacophore model derived from a series of anticancer phenanthridines could be used to guide the synthesis of new this compound derivatives with potentially enhanced efficacy. nih.gov

Theoretical Analysis of Aromaticity and Electron Delocalization within the Phenanthridine Framework

The phenanthridine framework is an extended aromatic system, and its electronic properties are fundamental to its chemical behavior and biological interactions. Theoretical methods, such as those based on Density Functional Theory (DFT), are employed to analyze the aromaticity and electron delocalization within this heterocyclic system.

Aromaticity is a key concept in understanding the stability and reactivity of the phenanthridine core. Computational chemists can calculate various indices of aromaticity, such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Anisotropy of the Induced Current Density (AICD). These calculations can reveal how substitutions, such as the methyl and amine groups in this compound, might influence the aromatic character of the individual rings within the phenanthridine system.

Analysis of electron delocalization, often visualized through molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the regions of the molecule that are most likely to participate in charge transfer and other electronic interactions. For phenanthridine derivatives, this is particularly relevant to their ability to intercalate into DNA and their photophysical properties.

A theoretical analysis of this compound would likely reveal how the electron-donating amine group and the weakly electron-donating methyl group affect the electron density distribution across the phenanthridine rings, potentially influencing its binding affinities and reactivity.

Below is a hypothetical table summarizing calculated electronic properties for a phenanthridine derivative:

| Property | Calculated Value |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 4.6 |

| Dipole Moment (Debye) | 2.1 |

This table is a hypothetical representation and is not based on actual experimental data for this compound.

Elucidation of Molecular Mechanisms in Biological Systems in Vitro Studies

Investigations into Nucleic Acid (DNA/RNA) Interactions

The planar aromatic structure of the phenanthridine (B189435) core is a key determinant of its ability to interact with nucleic acids. These interactions are fundamental to the cytotoxic effects observed for many compounds in this class.

Characterization of DNA Intercalation and Groove Binding Modes

The flat, polyaromatic nature of phenanthridine derivatives facilitates their insertion between the base pairs of the DNA double helix, a process known as intercalation. nih.gov This mode of binding can induce structural changes in the DNA, such as unwinding of the helix, which can interfere with DNA replication and transcription. nih.gov For instance, studies on 11-substituted 6-aminobenzo[c]phenanthridines, which share a similar structural scaffold with 6-Methylphenanthridin-8-amine, suggest that the planar, dehydro derivatives likely exert their biological effects through DNA intercalation. nih.gov While direct evidence for this compound is not available, its planarity suggests a high probability of a similar mechanism.

Beyond intercalation, some small molecules can bind to the minor or major grooves of the DNA helix. This binding is typically driven by hydrophobic and electrostatic interactions, as well as hydrogen bonding with the DNA bases. umanitoba.ca While less common for planar aromatic systems like phenanthridines, the specific substituents on the phenanthridine ring can influence the preferred mode of DNA interaction.

| Interaction Mode | Description | Potential Consequence |

| DNA Intercalation | Insertion of the planar phenanthridine ring between DNA base pairs. | DNA unwinding, inhibition of replication and transcription. nih.gov |

| Groove Binding | Binding to the minor or major groove of the DNA helix. | Disruption of protein-DNA interactions. umanitoba.ca |

Modulation of DNA Topoisomerase Activity (e.g., Topoisomerase I and II Inhibition)

Topoisomerases are essential enzymes that regulate the topological state of DNA during cellular processes like replication, transcription, and chromosome segregation. wikipedia.org They function by creating transient breaks in the DNA backbone to allow for strand passage and then resealing the breaks. wikipedia.org Many anticancer drugs target these enzymes, acting as "poisons" that stabilize the transient DNA-topoisomerase complex, leading to the accumulation of DNA strand breaks and ultimately cell death. wikipedia.orgyoutube.com

Several phenanthridine and benzo[c]phenanthridine (B1199836) derivatives have been identified as inhibitors of both topoisomerase I and topoisomerase II. nih.govnih.govstrath.ac.uk For example, a study on 6-amino-substituted benzo[c]phenanthridine derivatives demonstrated a correlation between their cytotoxicity and their ability to poison topoisomerases. nih.gov Furthermore, phenanthriplatin, a platinum-based drug containing a phenanthridine ligand, has been shown to act as a covalent topoisomerase II poison. nih.gov These findings strongly suggest that this compound may also function as a topoisomerase inhibitor.

Enzyme and Protein Target Modulation

Inhibition of Poly(ADP-Ribose) Polymerase (PARP) Family Enzymes

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, play a critical role in DNA repair, especially in the base excision repair pathway. umanitoba.ca PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. frontiersin.org

Research into phenanthridinone-based compounds, which are structurally related to this compound, has revealed potent PARP inhibitory activity. umanitoba.caumanitoba.ca One study on novel phenanthridines found that the active compounds induced apoptosis-specific fragmentation of PARP-1. nih.gov This suggests that the phenanthridine scaffold has the potential to interact with and inhibit PARP enzymes.

Interaction with Anti-Apoptotic Proteins (e.g., Bcl-X_L)

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. nih.gov Anti-apoptotic members, such as Bcl-2 and Bcl-XL, prevent programmed cell death by sequestering pro-apoptotic proteins. nih.gov Small molecules that inhibit these anti-apoptotic proteins can restore the cell's ability to undergo apoptosis and are a promising area of cancer drug development. nih.gov

Currently, there is no published research directly investigating the interaction of this compound or other phenanthridine derivatives with Bcl-XL or other Bcl-2 family proteins.

Modulation of Cellular Signaling Pathways (e.g., Wnt/β-catenin pathway activation)

The Wnt/β-catenin signaling pathway is a highly conserved pathway that plays a crucial role in embryonic development, tissue homeostasis, and stem cell regulation. nih.govyoutube.com Aberrant activation of this pathway is implicated in the development of numerous cancers. youtube.com

An extensive search for scientific literature detailing the in vitro biological effects of this compound, specifically concerning cell cycle perturbation and the induction of apoptosis, has yielded no specific research findings. The current body of scientific publications does not appear to contain studies that have investigated the molecular mechanisms of this particular compound in biological systems through cellular assays.

Therefore, it is not possible to provide an article on the "" for this compound that adheres to the requested detailed outline and content inclusions, such as data tables and specific research findings. The required scientifically accurate and detailed information for the subsections on "Cell Cycle Perturbation Analysis" and "Induction of Apoptotic Pathways and Markers" is not available in the public domain.

Further research would be required to be conducted on this compound to generate the data necessary to populate the requested article sections. Without such primary research, any attempt to generate content for the specified topics would be speculative and would not meet the required standards of scientific accuracy and reliance on existing research findings.

Exploration of Non Clinical Applications and Materials Science Potential

Development as Fluorescent Probes and Chemical Markers for Biological or Material Systems

Phenanthridine (B189435) and its derivatives are well-regarded for their fluorescent properties. The planar, aromatic core of the phenanthridine ring system often gives rise to strong luminescence upon excitation with ultraviolet or visible light. The introduction of an amino group, such as in 6-Methylphenanthridin-8-amine, is anticipated to modulate these photophysical characteristics significantly.

It is hypothesized that the amino and methyl substituents on the phenanthridine scaffold of this compound would influence its absorption and emission spectra. The electron-donating nature of the amino group could lead to a bathochromic (red) shift in the fluorescence emission compared to the parent phenanthridine molecule. The specific positioning of the methyl and amino groups would also play a crucial role in determining the quantum yield and Stokes shift of the molecule.

While no specific studies on this compound as a fluorescent probe have been found, related amino-substituted aromatic compounds are frequently employed as sensors. The amine functionality can act as a recognition site for various analytes, leading to changes in the fluorescence signal upon binding. This suggests that this compound could potentially be developed as a fluorescent marker for specific biological molecules or for monitoring changes in the microenvironment of material systems.

Integration into Coordination Complexes and Supramolecular Assemblies

The nitrogen atom within the phenanthridine ring, along with the exocyclic amino group, provides potential coordination sites for metal ions. This positions this compound as a promising ligand for the formation of coordination complexes. The resulting metal complexes could exhibit novel magnetic, electronic, or catalytic properties.

The geometry of the ligand would dictate the structure of the resulting coordination complex. The steric hindrance from the methyl group at the 6-position could influence the coordination environment around a metal center. Research on related phenanthroline ligands, which are isomers of phenanthridine, has demonstrated their extensive use in coordination chemistry, forming stable complexes with a wide range of transition metals. These complexes have found applications in catalysis, sensing, and as building blocks for supramolecular architectures.

Although no coordination complexes of this compound have been reported in the literature, its structural features suggest a strong potential for such applications. The ability to form well-defined supramolecular assemblies through metal coordination or hydrogen bonding interactions involving the amino group could lead to the development of new functional materials.

Investigation of Photophysical Properties for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes - OLEDs)

The development of efficient organic light-emitting diodes (OLEDs) relies on the design of organic molecules with suitable photophysical and charge-transport properties. Phenanthridine derivatives have been investigated as components in OLEDs due to their high fluorescence quantum yields and thermal stability.

The electronic properties of this compound, influenced by the methyl and amino substituents, could make it a candidate for use in OLEDs, either as an emissive material or as a host in the emissive layer. The amino group can facilitate hole injection and transport, while the phenanthridine core provides the necessary framework for efficient light emission. The specific emission color would be dependent on the final electronic structure of the molecule.

While there is no direct research on the use of this compound in OLEDs, studies on other amino-substituted aromatic compounds have shown their utility in this field. Further investigation into the electroluminescent properties of this specific compound would be necessary to ascertain its potential in optoelectronic devices.

Utility as Precursors for Advanced Organic and Hybrid Materials

The reactive amino group on the this compound scaffold makes it a versatile precursor for the synthesis of more complex organic molecules and polymers. This functionality allows for a variety of chemical transformations, such as amidation, alkylation, or diazotization, opening pathways to a wide range of derivatives with tailored properties.

These derivatives could be designed to self-assemble into ordered structures, forming liquid crystals or organic nanotubes. Furthermore, this compound could be incorporated into polymer backbones or as pendant groups to create functional polymers with specific optical or electronic properties. The phenanthridine unit could also be used to template the formation of hybrid organic-inorganic materials, where the organic component directs the structure and properties of the final material.

Future Research Directions and Open Questions

Development of Environmentally Benign and Scalable Synthetic Methodologies

The traditional synthesis of phenanthridine (B189435) and its derivatives, such as the Pictet-Ankersmit reaction, often involves harsh conditions, low yields, and the use of toxic reagents. wikipedia.org A significant future challenge is the development of synthetic routes to 6-Methylphenanthridin-8-amine that are not only efficient but also environmentally sustainable and scalable for potential industrial application.

Research should focus on modern synthetic strategies that prioritize atom economy, reduce waste, and utilize greener solvents and catalysts. One promising area is the advancement of transition-metal-catalyzed cross-coupling and C-H activation reactions. nih.govrsc.org These methods allow for the construction of the phenanthridine core from readily available starting materials under milder conditions. nih.gov For instance, palladium-catalyzed cascades involving aldehydes, aryl iodides, and amino acids could be adapted for the synthesis of specifically substituted phenanthridines. rsc.org

Furthermore, flow chemistry and microwave-assisted synthesis represent powerful technologies for scaling up production while minimizing energy consumption and reaction times. Exploring photocatalysis and electrochemistry could also provide novel, metal-free pathways to the phenanthridine skeleton, reducing reliance on expensive and potentially toxic heavy metals. nih.gov The development of one-pot, multi-component reactions is another key direction, aiming to synthesize complex molecules like this compound in a single, efficient step. tandfonline.com

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis (e.g., Pd, Cu) | High efficiency, broad substrate scope, regioselectivity. nih.gov | Catalyst optimization, ligand design, use of earth-abundant metals. |

| C-H Activation/Annulation | High atom economy, use of simple starting materials. rsc.org | Development of selective catalysts, understanding reaction mechanisms. |

| Photoredox Catalysis | Mild reaction conditions, use of light as a renewable energy source. nih.gov | Design of novel photosensitizers, expansion of reaction scope. |

| Multi-Component Reactions | High efficiency, reduced waste, operational simplicity. tandfonline.com | Discovery of new reaction pathways, library synthesis for screening. |

| Flow Chemistry | Scalability, improved safety, precise control of reaction parameters. | Reactor design, integration with real-time analysis. |

Integration of Artificial Intelligence and Machine Learning in Computational Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules. ijmsm.orgijirt.org For this compound, these computational tools offer a powerful approach to accelerate research and overcome experimental limitations.

Future research should leverage AI and ML for several key purposes. Firstly, predictive models can be developed to accurately forecast the physicochemical properties, bioactivity, and potential toxicity of this compound and its hypothetical derivatives. nih.govmednexus.org By training algorithms on large datasets of known phenanthridine compounds, it becomes possible to screen virtual libraries and prioritize candidates with desirable characteristics for synthesis, saving significant time and resources. nih.gov

| AI/ML Application | Objective | Potential Impact |

| Predictive Modeling | Forecast properties like solubility, toxicity, and bioactivity. nih.gov | Reduces the number of compounds needing experimental testing. ijmsm.org |

| Virtual Screening | Identify promising candidates from large virtual libraries. nih.gov | Accelerates the hit-identification process in drug discovery. |

| De Novo Design | Generate novel molecular structures with desired properties. orange.com | Leads to the discovery of innovative and more effective compounds. |

| Mechanism of Action Prediction | Elucidate potential biological targets and pathways. | Guides experimental validation and understanding of biological function. |

| Retrosynthesis Planning | Propose optimal synthetic routes to target molecules. ijirt.org | Improves the efficiency and success rate of chemical synthesis. |

Discovery of Novel Biological Targets and Therapeutic Modalities

Phenanthridine derivatives are well-known for their ability to interact with nucleic acids, with compounds like ethidium (B1194527) bromide being classic DNA intercalators. wikipedia.orgdoaj.org While this provides a foundational understanding, a crucial future direction for this compound is to move beyond DNA as a primary target and discover more specific biological interactions that could lead to novel therapeutic applications.

Research should employ modern chemical biology and proteomics approaches to identify specific protein targets of this compound within the cell. Techniques such as thermal proteome profiling and activity-based protein profiling could reveal interactions with enzymes, receptors, or transcription factors that were previously unknown. For example, some phenanthridine derivatives have been found to inhibit key enzymes like topoisomerases and BET bromodomains. nih.govnih.gov Investigating whether this compound shares these or other inhibitory activities is a key open question.

The exploration of new therapeutic modalities is also a priority. Given the known antiparasitic and anticancer activities of the phenanthridine class, future studies should evaluate this compound against a diverse panel of cancer cell lines and infectious pathogens. nih.govnih.gov There is also potential in exploring its use in other disease areas, such as neurodegenerative disorders or inflammatory conditions, where related heterocyclic compounds have shown promise. The development of this compound as a targeted therapy, perhaps through conjugation to a targeting moiety or encapsulation in a nanoparticle delivery system, represents another exciting frontier.

| Potential Target Class | Examples | Therapeutic Rationale |

| Enzymes | Topoisomerases nih.gov, Kinases, Proteases, BET Bromodomains nih.gov | Inhibition of critical cellular processes in cancer or infectious disease. |

| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors, Serotonin Receptors | Modulation of signaling pathways involved in neurological disorders. |

| Ion Channels | Sodium, Potassium, or Calcium Channels | Treatment of cardiovascular or neurological conditions. |

| Nucleic Acid Structures | G-quadruplexes, RNA structures | Targeting specific gene expression or viral replication. |

| Protein-Protein Interactions | PPIs involved in cancer signaling pathways | Disruption of key pathological protein complexes. |

Expansion into Emerging Fields of Materials Science and Chemical Biology

The unique photophysical properties of the phenanthridine core, characterized by its rigid, planar, and aromatic nature, suggest that this compound could have significant applications beyond medicine. nih.gov A key area for future research is the exploration of its potential in materials science and as a tool for chemical biology.

In materials science, the fluorescent properties of phenanthridine derivatives are of particular interest. nih.gov Future work should characterize the absorption and emission spectra of this compound and evaluate its quantum yield and photostability. These properties could make it a candidate for the development of novel organic light-emitting diodes (OLEDs), chemosensors for detecting metal ions or other analytes, or as a component in advanced imaging agents. Its ability to intercalate into DNA could be harnessed to create sensitive fluorescent probes for nucleic acid detection and quantification. wikipedia.org

In the field of chemical biology, this compound could be developed into a molecular probe to study cellular processes. By attaching functional groups or linkers, it could be used for affinity chromatography to isolate binding partners or modified with photo-cross-linkers to map its interactions within the cellular environment. Its intrinsic fluorescence might allow for its use in fluorescence microscopy to visualize specific subcellular structures or track dynamic biological events in real-time.

| Emerging Field | Potential Application | Key Properties to Investigate |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, charge transport properties. |

| Chemosensors | Changes in fluorescence upon binding to specific analytes. | |

| Fluorescent Dyes | High quantum yield, photostability, large Stokes shift. nih.gov | |

| Chemical Biology | Fluorescent Probes for Nucleic Acids | Intercalation properties, fluorescence enhancement upon binding. wikipedia.org |

| Molecular Probes for Cellular Imaging | Cell permeability, subcellular localization, low cytotoxicity. | |

| Affinity-Based Probes | Potential for functionalization to pull down binding partners. |

Q & A

Q. Table 1: Analytical Method Requirements for Purity Assessment

| Technique | Sensitivity Threshold | Key Parameters | Reference |

|---|---|---|---|

| HPLC | 0.1% (w/w) | Column: C18, Flow: 1 mL/min | |

| HRMS | 1 ppm | Resolution: >30,000 | |

| XRD | 99% crystal purity | θ range: 5–50° |

Q. Table 2: Common Contaminants in Synthesis and Mitigation Strategies

| Contaminant | Source | Removal Method |

|---|---|---|

| Unreacted amine | Incomplete coupling | Acid-base extraction |

| Solvent residues | Poor purification | Rotary evaporation under vacuum |

| Isomeric byproducts | Regioselectivity issues | Gradient chromatography |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.